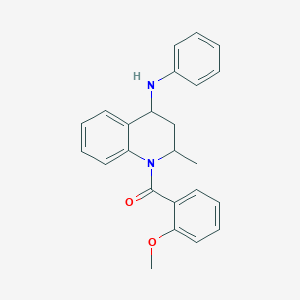![molecular formula C25H23BrN2O2S2 B430443 4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430443.png)
4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones, which are characterized by a fused ring system incorporating pyran, thieno, and pyrimidine moieties.
準備方法
The synthesis of 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 4-bromobenzyl sulfide and 3-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl position, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, enhancing the structural complexity of the compound.
科学的研究の応用
3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications due to its versatile reactivity and stability.
作用機序
The mechanism of action of 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.
類似化合物との比較
Similar compounds to 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include:
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical reactivity and biological activity
特性
分子式 |
C25H23BrN2O2S2 |
|---|---|
分子量 |
527.5g/mol |
IUPAC名 |
4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H23BrN2O2S2/c1-25(2)12-19-20(14-30-25)32-22-21(19)23(29)28(13-16-6-4-3-5-7-16)24(27-22)31-15-17-8-10-18(26)11-9-17/h3-11H,12-15H2,1-2H3 |
InChIキー |
MJQRDGJKXJROFA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CC5=CC=CC=C5)C |
正規SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 5',5',9'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B430362.png)
![2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE](/img/structure/B430363.png)
![Diethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B430365.png)
![dimethyl 2-(1-[(acetyloxy)(phenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430367.png)
![2-(4-methoxyphenoxy)-N-{1-[(4-methoxyphenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B430369.png)
![3-[4-(PROPAN-2-YL)PHENYL]-5-[3-(TRIFLUOROMETHYL)PHENYL]-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B430370.png)
![3-(2-chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430373.png)
![5-(2,4-difluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430374.png)
![5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430375.png)
![5'-(4-Methylphenyl)-3'-(thiophen-2-yl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B430377.png)
![1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE](/img/structure/B430378.png)
![1-[(4Z)-4-(4-acetyl-5-phenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-3-thioxo-3,4-dihydroquinolin-1(2H)-yl]-2-phenylethanone](/img/structure/B430383.png)
